molecular formula C15H18ClNO4 B5795805 methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate

methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate

Cat. No. B5795805
M. Wt: 311.76 g/mol
InChI Key: VSKUYWMJONJKLU-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate, also known as mCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine and has been synthesized through various methods. In

Mechanism of Action

MCPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This activation leads to an increase in intracellular calcium and the activation of various signaling pathways. The exact mechanism of action of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate is not fully understood, but it is thought to contribute to its anxiogenic and antidepressant effects.
Biochemical and Physiological Effects:
methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate can increase heart rate, blood pressure, and body temperature. Additionally, methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate in lab experiments is its ability to act as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This allows for the study of the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation is the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate to have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. One area of interest is the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate as an anti-obesity agent. Further studies are needed to fully understand the mechanisms behind methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate's effects on energy expenditure and food intake. Additionally, the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate as an anxiogenic and antidepressant agent warrants further investigation. Future studies may also explore the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate to act as a therapeutic agent in other areas, such as addiction and pain management.

Synthesis Methods

MCPP can be synthesized through various methods, including the reaction of 4-chlorophenol with chloroacetyl chloride to obtain 4-chlorophenoxyacetyl chloride. This compound can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. Another method involves the reaction of 4-chlorophenol with chloroacetic acid to obtain 4-chlorophenoxyacetic acid, which can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate.

Scientific Research Applications

MCPP has been studied for its potential therapeutic applications in various areas, including anxiety, depression, and obesity. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate acts as a serotonin receptor agonist, which may contribute to its anxiogenic and antidepressant effects. Additionally, methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.

properties

IUPAC Name

methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-20-15(19)11-6-8-17(9-7-11)14(18)10-21-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKUYWMJONJKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate

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